![molecular formula C15H21NO4 B1457095 4-[1-(Boc-氨基)乙基]苯甲酸甲酯 CAS No. 1211572-02-9](/img/structure/B1457095.png)

4-[1-(Boc-氨基)乙基]苯甲酸甲酯

描述

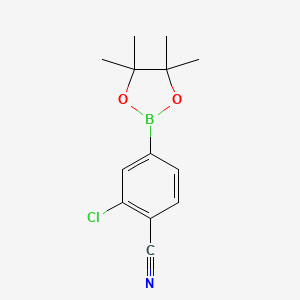

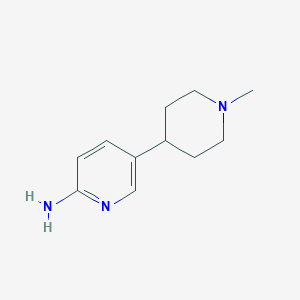

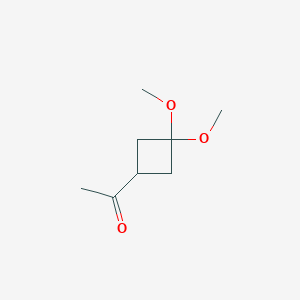

“Methyl 4-[1-(Boc-amino)ethyl]benzoate” is a chemical compound with the CAS Number: 1211572-02-9 . It has a molecular weight of 279.34 g/mol . The IUPAC name for this compound is methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate . It appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “Methyl 4-[1-(Boc-amino)ethyl]benzoate” is 1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) . The SMILES representation is CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC©©C .科学研究应用

1. Synthesis of Indole Derivatives

- Application Summary: This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .

2. Design and Synthesis of Benzoate Compounds as Local Anesthetics

- Application Summary: “Methyl 4-[1-(Boc-amino)ethyl]benzoate” is used in the design and synthesis of benzoate compounds as local anesthetics . These compounds act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses .

- Methods of Application: The synthesis of the new target compounds involved three steps: alkylation, esterification, and alkylation . A route with high total yields, mild conditions, and simple operation was selected .

- Results or Outcomes: The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . Some compounds showed a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

3. Synthesis of N-(Boc-Aeg)thymine Ethyl Ester

- Application Summary: This compound is used in the synthesis of N-(Boc-Aeg)thymine Ethyl Ester .

- Methods of Application: The synthesis involved a mixture of thymine and anhydrous K2CO3 dissolved in dry DMF, stirred for 1h under a nitrogen atmosphere . To this stirred mixture, molecule 3 dissolved in dry DMF was added slowly dropwise (0.1 mL/min) under a nitrogen atmosphere .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Dual Protection of Amino Functions

- Application Summary: This compound is used in the dual protection of amino functions involving Boc . This process is significant in the synthesis of multifunctional targets, as amino functions often occur in this context .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The application of products containing one or two Boc-groups resulting from dual protection of amines and amides has been highlighted . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

5. Dual Protection of Amino Functions

- Application Summary: This compound is used in the dual protection of amino functions involving Boc . This process is significant in the synthesis of multifunctional targets, as amino functions often occur in this context .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The application of products containing one or two Boc-groups resulting from dual protection of amines and amides has been highlighted . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

安全和危害

“Methyl 4-[1-(Boc-amino)ethyl]benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXGVQOIUBOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[1-(Boc-amino)ethyl]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)

![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)

![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)